1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-13-5-3-4-6-15(13)23-17-14(11-20-23)16(18-12-19-17)22-9-7-21(2)8-10-22/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVOKHRHAGTRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is characterized by a fused heterocyclic system containing nitrogen atoms. This structural motif is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4 |
| Molecular Weight | 244.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NC(=N2C(=C(N=C2N1)C=C1)C=C(C=C1)C)C(NCCN(C)C)=NCCN(C)C |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of key enzymes involved in cancer progression.
- Mechanism of Action : The primary mechanism involves inhibition of Cyclin-Dependent Kinase 2 (CDK2), an essential enzyme for cell cycle progression. By binding to the active site of CDK2, the compound prevents its interaction with cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells .
- In Vitro Studies : In vitro evaluations have shown that this compound exhibits potent cytotoxicity against several cancer types:
Other Biological Activities
Besides anticancer properties, pyrazolo[3,4-d]pyrimidines have been studied for their potential as enzyme inhibitors in various biological pathways:
- Tyrosine Kinase Inhibition : Compounds have shown efficacy in inhibiting tyrosine kinases such as Abl and Src-family proteins .
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against pathogens like Staphylococcus aureus .
Case Studies
Recent studies provide insights into the effectiveness of this compound:
- Study on Neuroblastoma : A specific derivative was tested in a neuroblastoma model and resulted in a significant decrease in tumor growth compared to control groups .
- Tyrosine Kinase Inhibition : A library of pyrazolo[3,4-d]pyrimidines was synthesized and evaluated for their ability to inhibit c-Src with submicromolar IC50 values, demonstrating promising antitumor activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and synthetic differences between the target compound and related pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations:
- Piperazinyl Modifications : The 4-methylpiperazinyl group in the target compound is less bulky than 4-(2-methylphenyl)piperazinyl (), which could improve solubility but reduce affinity for certain GPCRs like GPR35 .
Pharmacological and Industrial Considerations
- Receptor Selectivity : The 4-methylpiperazinyl group in the target compound may favor kinase inhibition over GPCR modulation (e.g., GPR35 in ) due to reduced aromatic bulk .
- Toxicity and Safety : Benzothiazole-containing analogs () demonstrate low acute toxicity, suggesting the target compound’s methylphenyl and piperazinyl groups may similarly enhance safety margins .
- Industrial Applications : Chlorinated derivatives () are produced at scale, indicating feasibility for scaling up the target compound’s synthesis .
Q & A
Q. Basic Characterization
NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. Key signals include:
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 364.19) .
X-ray Crystallography : Resolves steric clashes between the 2-methylphenyl and piperazinyl groups, critical for conformational analysis .
What in vitro strategies evaluate the kinase inhibitory potential of this compound?
Q. Advanced Biological Profiling
Kinase Inhibition Assays :
- Enzyme Activity : Use recombinant kinases (e.g., EGFR, Src) with ATP-competitive assays (IC₅₀ determination) .
- Selectivity Screening : Profile against a panel of 50–100 kinases to identify off-target effects .
Cellular Models : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays. EC₅₀ values <10 μM suggest therapeutic potential .
How can researchers resolve discrepancies in biological activity data across studies?
Data Contradiction Analysis
Discrepancies often arise from:
- Structural Variants : Minor substituent changes (e.g., 4-methyl vs. 4-chlorophenyl) alter binding affinity. Compare SAR tables from and .
- Assay Conditions : Varying ATP concentrations (low vs. high) affect IC₅₀. Standardize protocols using the ADP-Glo™ Kinase Assay .
Resolution : Meta-analysis of structural analogs and computational docking (e.g., AutoDock Vina) to predict binding modes .
What computational methods predict binding interactions with target kinases?
Q. Mechanistic Studies
Molecular Docking : Use crystal structures of kinase domains (PDB: 6AY) to model compound binding. The pyrazolo[3,4-d]pyrimidine core often occupies the ATP-binding pocket .
MD Simulations : Analyze piperazine flexibility (RMSD <2.0 Å) and hydrogen bonding with catalytic lysine residues over 100-ns trajectories .
What methodologies assess metabolic stability and bioavailability?
Q. Pharmacokinetic Profiling
In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure t₁/₂. CYP3A4/2D6 inhibition assays identify metabolic liabilities .
In Vivo PK : Administer intravenously/orally to rodents. Target parameters:
- Bioavailability >30% (oral) .
- Plasma protein binding <90% (equilibrium dialysis) .
Which preclinical models evaluate toxicity?
Q. Toxicity Screening
In Vitro : HepG2 cells for hepatotoxicity (IC₅₀ >100 μM) .
In Vivo : Acute toxicity in mice (LD₅₀ >500 mg/kg) and 28-day repeat-dose studies .
Key Endpoints : ALT/AST levels (liver) and histopathology of kidneys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
